molecular formula C17H16FN5O B2475785 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319637-73-3

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

Numéro de catalogue B2475785
Numéro CAS: 2319637-73-3
Poids moléculaire: 325.347
Clé InChI: UDGCVTAGJNMNKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as PF-06260414, is a small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a role in regulating circadian rhythms, cell division, and DNA damage response. PF-06260414 has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.

Mécanisme D'action

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a competitive inhibitor of CK1δ. CK1δ phosphorylates a variety of substrates, including p53 and tau protein. Inhibition of CK1δ by 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea leads to a reduction in the phosphorylation of these substrates, resulting in the downstream effects observed in cancer, neurodegenerative diseases, and sleep disorders.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects. In cancer, 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to induce apoptosis of cancer cells by increasing the activity of p53. In neurodegenerative diseases, 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to reduce tau phosphorylation, which is a hallmark of Alzheimer's disease. In sleep disorders, 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to lengthen the circadian period.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for use in experiments. It has also been shown to have a high degree of selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in various biological processes. However, 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its effects on other kinases and biological processes have not been fully characterized, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and sleep disorders. Another potential direction is to study its effects on other kinases and biological processes, which could lead to the identification of new therapeutic targets. Finally, future research could focus on the development of more potent and selective inhibitors of CK1δ, which could have even greater therapeutic potential.

Méthodes De Synthèse

The synthesis of 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea was first reported by Pfizer in 2012. The synthesis involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-5-pyridin-2-ylpyrazole, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders. In cancer, CK1δ has been shown to play a role in regulating the activity of the tumor suppressor protein p53. Inhibition of CK1δ by 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to increase the activity of p53, leading to apoptosis of cancer cells. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ by 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to play a role in regulating the circadian clock. Inhibition of CK1δ by 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to lengthen the circadian period in animal models.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-23-14(10-16(22-23)15-4-2-3-9-19-15)11-20-17(24)21-13-7-5-12(18)6-8-13/h2-10H,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCVTAGJNMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.